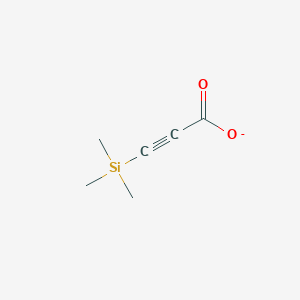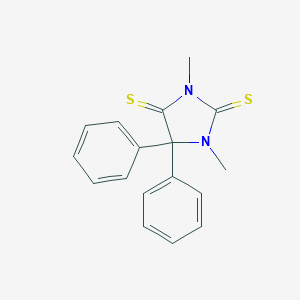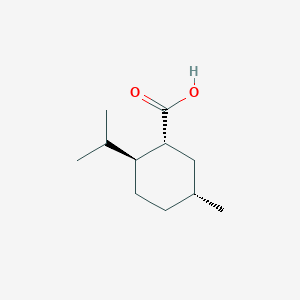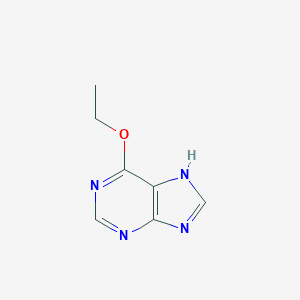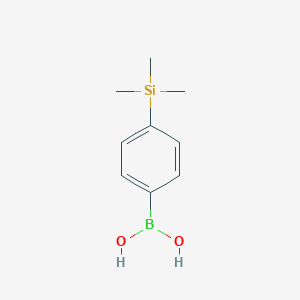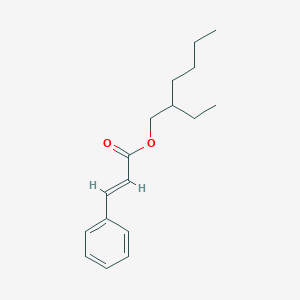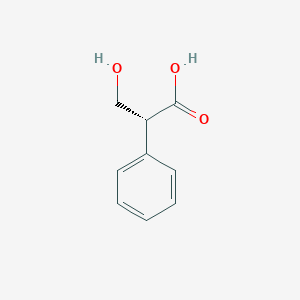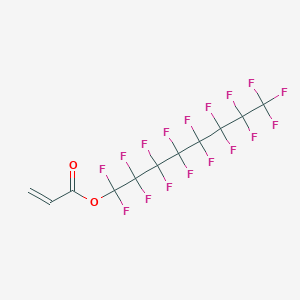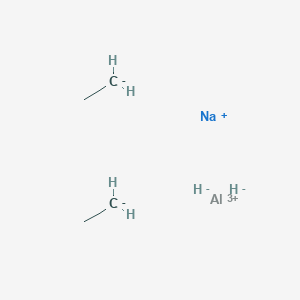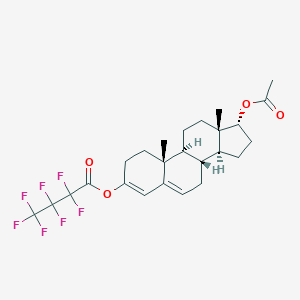
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate is a synthetic compound that has gained significant attention in scientific research for its potential as an anti-estrogen agent. This compound is a derivative of the natural hormone dehydroepiandrosterone (DHEA) and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate involves its ability to bind to the estrogen receptor and block the effects of estrogen. This compound has been shown to have a higher binding affinity for the estrogen receptor than other anti-estrogen agents such as tamoxifen. Additionally, Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate has been shown to have a selective estrogen receptor modulator (SERM) activity, which means that it can selectively target specific tissues in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate are varied and complex. This compound has been shown to have anti-estrogenic effects on breast cancer cells, which makes it a potential candidate for the treatment of estrogen-dependent breast cancer. Additionally, Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate has been shown to have anabolic effects on muscle tissue, which makes it a potential candidate for the treatment of muscle wasting diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate in lab experiments include its high binding affinity for the estrogen receptor, its selective estrogen receptor modulator activity, and its potential as an anti-estrogen agent for the treatment of breast cancer. However, the limitations of using this compound in lab experiments include its relatively high cost and the potential for off-target effects on other tissues in the body.
Orientations Futures
There are many potential future directions for research on Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate. One potential direction is the development of more efficient synthesis methods for this compound, which could reduce its cost and make it more accessible for research. Another potential direction is the investigation of its potential as a treatment for other estrogen-dependent diseases such as endometrial cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects on other tissues in the body.
Méthodes De Synthèse
The synthesis of Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate involves a series of chemical reactions that start with the precursor compound androst-5-ene-3beta,17beta-diol. The synthesis process involves the use of various reagents and catalysts to modify the structure of the precursor compound and create the final product.
Applications De Recherche Scientifique
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate has been studied extensively in scientific research for its potential as an anti-estrogen agent. This compound has been shown to have a high binding affinity for the estrogen receptor and can effectively block the effects of estrogen in the body. This makes it a potential candidate for the treatment of estrogen-dependent diseases such as breast cancer.
Propriétés
Numéro CAS |
18072-27-0 |
|---|---|
Nom du produit |
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate |
Formule moléculaire |
C25H29F7O4 |
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C25H29F7O4/c1-13(33)35-19-7-6-17-16-5-4-14-12-15(8-10-21(14,2)18(16)9-11-22(17,19)3)36-20(34)23(26,27)24(28,29)25(30,31)32/h4,12,16-19H,5-11H2,1-3H3/t16-,17-,18-,19+,21-,22-/m0/s1 |
Clé InChI |
SESRRTISGLVUPX-XUCMERPOSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
Synonymes |
Androsta-3,5-diene-3,17α-diol 17-acetate 3-(heptafluorobutyrate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



